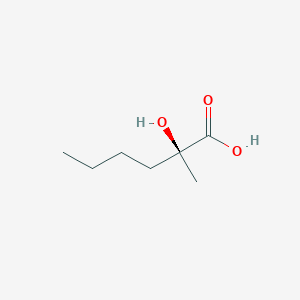
6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a fluorinated derivative of carbazole, a heterocyclic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole typically involves the fluorination of 2,3,4,4a,9,9a-hexahydro-1H-carbazole. One common method is the use of electrophilic fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods
similar compounds are often synthesized using scalable processes that involve batch or continuous flow reactors, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce a variety of substituted carbazoles .
Applications De Recherche Scientifique
6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of fluorescent dyes and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Its derivatives are investigated for potential therapeutic applications, including anticancer and antiviral activities.
Material Science: It is used in the development of new materials with unique electronic and photophysical properties.
Mécanisme D'action
The mechanism of action of 6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole depends on its specific application. In organic electronics, it acts as a donor unit in donor-acceptor systems, facilitating charge transfer and light emission . In medicinal chemistry, its mechanism involves interactions with molecular targets such as enzymes or receptors, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorinated carbazoles and non-fluorinated derivatives like 2,3,4,4a,9,9a-hexahydro-1H-carbazole .
Uniqueness
6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to non-fluorinated analogs . This makes it particularly valuable in applications requiring specific electronic characteristics .
Propriétés
Formule moléculaire |
C12H14FN |
|---|---|
Poids moléculaire |
191.24 g/mol |
Nom IUPAC |
6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole |
InChI |
InChI=1S/C12H14FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,9,11,14H,1-4H2 |
Clé InChI |
XMBSZMVTVFCHDR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C3=C(N2)C=CC(=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14466346.png)
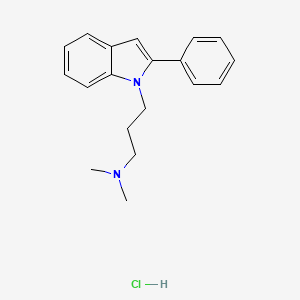

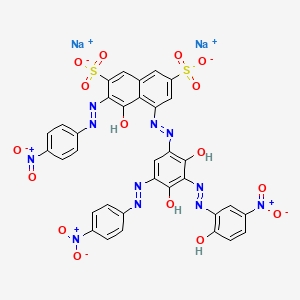


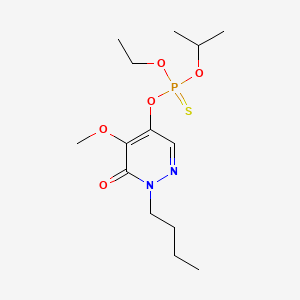
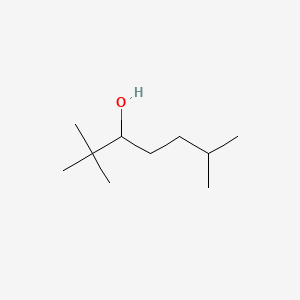
![barium(2+);4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14466389.png)
![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-6-[methyl[[2-(sulfooxy)ethyl]sulfonyl]amino]-](/img/structure/B14466394.png)
![1-Docosanone, 1-[2,3,4(or 3,4,5)-trihydroxyphenyl]-](/img/structure/B14466395.png)
